1H-Pyrazolo[1,5-a]indole is a heterocyclic compound characterized by a fused ring system that combines elements of both pyrazole and indole structures. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities. The molecular formula of 1H-Pyrazolo[1,5-a]indole is , with a molecular weight of 156.18 g/mol. It has been classified as an indole derivative, which contributes to its diverse reactivity and functionality in chemical reactions and biological systems .
The synthesis of 1H-Pyrazolo[1,5-a]indole can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) under specific conditions to yield the desired compound.
Another notable method involves the use of Lewis acids to facilitate cyclization reactions. For instance, the intramolecular cyclization of hydrazone derivatives has been reported as an effective approach for synthesizing various substituted pyrazolo[1,5-a]indoles .
Industrial production often employs scalable synthetic routes that ensure high yields and purity. The use of catalysts such as iron(III) chloride and polyvinyl pyrrolidine can enhance reaction rates and improve product formation efficiency. Optimizing reaction conditions is essential for achieving the desired outcomes in both laboratory and industrial settings .
The structure of 1H-Pyrazolo[1,5-a]indole features a bicyclic framework where the pyrazole ring is fused to the indole system. The canonical SMILES representation is C1=CC=C2C(=C1)C=C3N2NC=C3
, while its InChI key is SDASQSBLIWRQLJ-UHFFFAOYSA-N
.
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H
.1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
The major products formed depend on the specific reagents and conditions used. For example, oxidation with DDQ leads to derivatives such as 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole. The versatility of these reactions makes 1H-Pyrazolo[1,5-a]indole a valuable intermediate in organic synthesis .
The mechanism of action for 1H-Pyrazolo[1,5-a]indole primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound can bind to receptors and enzymes, influencing various biological pathways. For instance, it has shown potential in inhibiting cell proliferation in cancer cells through receptor interactions that induce apoptosis .
The physical properties of 1H-Pyrazolo[1,5-a]indole include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its applicability in various fields .
1H-Pyrazolo[1,5-a]indole has a wide range of applications in scientific research:
These applications highlight the significance of 1H-Pyrazolo[1,5-a]indole in advancing both chemical research and practical applications in medicine and industry .
The 1H-pyrazolo[1,5-a]indole scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system that combines the electronic properties of indole with the versatility of pyrazole heterocycles. This compact framework exhibits significant planarity and conjugated π-systems, enabling diverse interactions with biological targets. Its intrinsic hydrogen bond acceptor/donor capabilities and capacity for extensive substituent modulation have established it as a critical pharmacophore in targeted drug discovery, particularly in oncology and inflammation [1] [9]. The scaffold’s synthetic accessibility allows for strategic decoration at positions C-3, C-5, and C-8, facilitating precise optimization of pharmacological properties while maintaining metabolic stability—a key advantage over simpler monocyclic systems [3] [5].
The medicinal exploration of pyrazolo[1,5-a]indoles evolved from early investigations into pyrazolo[1,5-a]pyrimidine bioisosteres in the 1980s–1990s. Initial studies focused on their potential as purine mimetics, leveraging the isosteric relationship between the pyrazoloindole core and purine nucleobases. This foundational work recognized the scaffold’s capacity for ATP-competitive inhibition, particularly against kinases where the purine-binding pocket is conserved [1]. The 2000s witnessed systematic SAR development, with researchers exploiting microwave-assisted synthesis and transition metal-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, and alkyl substituents at strategic positions. This era produced the first clinical candidate featuring the pyrazolo[1,5-a]pyrimidine core (structurally analogous to pyrazoloindole), zaleplon, validating the pharmacological relevance of this heterocyclic system [5] [7].
Table 1: Key Milestones in Pyrazolo-Fused Indole/Indole-Like Scaffold Development
Time Period | Development Focus | Representative Compounds | Therapeutic Significance |
---|---|---|---|
1980s–1990s | Purine bioisosteres | Pyrazolo[1,5-a]pyrimidine nucleoside analogs | Exploration as kinase inhibitor scaffolds |
2000–2010 | Synthetic methodology advancement | Zaleplon, Indiplon | FDA-approved hypnotics (validating scaffold druggability) |
2010–Present | Kinase inhibitor optimization | Pirtobrutinib (pyrazolo[1,5-a]pyrimidine core), CPL302415 | BTK inhibitors, PI3Kδ inhibitors in clinical oncology |
2018–Present | MDR reversal agents | Compound 16q (pyrazolo[1,5-a]pyrimidine derivative) | Overcoming ABCB1-mediated resistance in breast cancer |
Recent breakthroughs (2018–present) have yielded highly selective inhibitors such as the PI3Kδ inhibitor CPL302415 (IC₅₀ = 18 nM) and the BTK inhibitor pirtobrutinib, both featuring optimized pyrazolo[1,5-a]pyrimidine cores that demonstrate the scaffold’s clinical viability [5] [6]. Simultaneously, derivatives like compound 16q have emerged as potent multidrug resistance (MDR) reversal agents, effectively inhibiting P-glycoprotein (ABCB1) and restoring chemosensitivity in resistant carcinomas at nanomolar concentrations [3]. This trajectory underscores the scaffold’s evolution from a synthetic curiosity to a cornerstone of modern targeted therapy design.
The 1H-pyrazolo[1,5-a]indole core owes its target affinity to a confluence of structural and electronic properties. The bicyclic planar structure facilitates deep penetration into hydrophobic enzyme pockets, while the electron-rich system centered around N-1 and N-5 enables π-stacking with aromatic residues in target proteins. Crucially, the dipole moment (≈3.5–4.5 Debye) generated by the asymmetric nitrogen arrangement mimics that of purines, explaining its prevalence in kinase inhibitors targeting ATP-binding sites [3] [9]. Substituents at C-3 significantly modulate this dipole, with electron-withdrawing groups (e.g., -CF₃, -CN) enhancing affinity for kinases like Pim-1 by strengthening hydrogen bonding with hinge-region residues such as Glu121 and Asp128 [9].
Table 2: Impact of Substituents on Pyrazolo[1,5-a]indole Pharmacological Properties
Position | Electron Influence | Steric Effects | Exemplary Modifications & Target Affinity Outcomes |
---|---|---|---|
C-3 | Directly modulates core dipole; EWGs enhance H-bond acceptance | Tolerates bulky aryl/heteroaryl | 3-(4-Chlorophenyl): ↑ Pim-1 inhibition (IC₅₀ 0.31 μM) [9] |
C-5 | Contributes to π-system conjugation | Small alkyl/alkoxy optimal | 5-Morpholinyl: PI3Kδ inhibition (CPL302253, IC₅₀ 2.8 nM) [6] |
C-8 | Indirect electronic effect via resonance | Hydrophobic pockets accommodate fused rings | Benzannulation: Enhanced DNA intercalation (↓ IC₅₀ in A431 cells) [9] |
N-1 | H-bond donation capacity | Governs solubility via substituent polarity | H-unsubstituted: Enables critical H-bond to Val828 in PI3Kδ [5] |
The scaffold’s protonation behavior further enhances its versatility: under physiological conditions, N-1 can act as a hydrogen bond donor (e.g., to backbone carbonyls in PI3Kγ’s affinity pocket), while N-5 remains a potent H-bond acceptor. This dual functionality was exploited in the design of IHMT-PI3K-455 (15u), a dual PI3Kγ/δ inhibitor where the unsubstituted N-1 forms a critical hydrogen bond with Val828 in PI3Kδ, contributing to its picomolar affinity [8]. Molecular modeling reveals that C-8 benzannulation (converting pyrazolo[1,5-a]pyrimidine to pyrazolo[1,5-a]indole) enhances hydrophobic contact surface area by ≈30% in targets like tubulin, explaining the superior cytotoxicity of indole-grafted derivatives (e.g., compound 10f) against pancreatic (PANC-1) and lung (A549) cancer lines [9].
Pyrazolo[1,5-a]indoles serve as versatile bioisosteres for multiple privileged scaffolds, addressing pharmacological limitations while preserving target engagement. They effectively replace purines in kinase inhibitors due to isoelectronic properties and similar tautomeric behavior, but with superior metabolic stability—addressing a key limitation of deazapurine analogs. This principle underpinned the optimization of CPL302415, where a pyrazolo[1,5-a]pyrimidine core replaced a labile triazolopyrimidine, reducing CYP3A4-mediated clearance by 60% while maintaining PI3Kδ IC₅₀ < 20 nM [5]. Similarly, in Pim-1 inhibitors, the scaffold substitutes imidazo[1,2-b]pyridazines, eliminating problematic aldehyde oxidase metabolism through strategic nitrogen repositioning [9].
Table 3: Strategic Bioisosteric Replacements Using Pyrazolo[1,5-a]indole/Related Cores
Original Scaffold | Limitation Addressed | Pyrazoloindole-Based Replacement | Pharmacological Improvement |
---|---|---|---|
Imidazo[1,2-b]pyridazine (Pim-1 inhibitors) | Aldehyde oxidase susceptibility | 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-b]pyridine | ↑ Metabolic stability (t₁/₂ ↑ 3.7-fold) [9] |
Triazolopyrimidine (PI3Kδ inhibitors) | CYP3A4-mediated clearance | 5-Benzimidazole-pyrazolo[1,5-a]pyrimidine (CPL302415) | ↓ Clearance; PI3Kα/δ selectivity ↑ 79-fold [5] |
Thienopyrimidine (Pan-PI3K inhibitors) | hERG inhibition | Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | hERG IC₅₀ > 30 μM (vs 1.2 μM in thienopyrimidine) [6] |
Quinoline (MDR reversers) | Off-target kinase activity | Pyrazolo[1,5-a]pyrimidine biaryls (Compound 16q) | ABCB1 inhibition ↑ 100-fold over parental compound [3] |
The scaffold’s utility extends to solubility enhancement in glycosylated anticancer agents. Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") enables the attachment of acetylated glycones via triazole linkers to pyrazolo[1,5-a]pyrimidine cores. These hybrids, such as the chlorophenyl derivative 7-O-propargylated pyrazolo[1,5-a]pyrimidine–glucose conjugate, exhibit 3–5-fold increased aqueous solubility while retaining nanomolar cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15.3 μM) [7]. For dual PI3Kγ/δ inhibitors like 15u (IHMT-PI3K-455), bioisosteric replacement with a pyrazolopyrimidine core bearing a 6-(imidazolylmethyl)pyridinyl group achieved unprecedented isoform selectivity (PI3Kα/γ > 1000-fold), overcoming the narrow therapeutic window of earlier agents like duvelisib [8]. This strategic molecular editing validates pyrazolo[1,5-a]indole and its analogs as indispensable tools for resolving pharmacokinetic and selectivity challenges in modern drug design.
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4